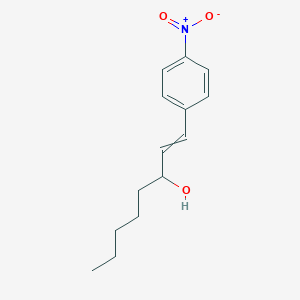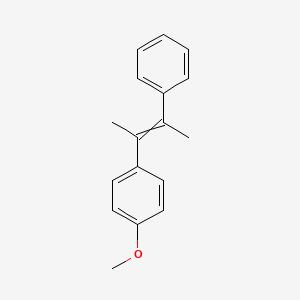![molecular formula C18H14N2O B15170198 (6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one CAS No. 918639-00-6](/img/structure/B15170198.png)
(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyridine ring, and a cyclohexa-2,4-dien-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method includes the condensation of phenylpyridine with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and as a precursor in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of (6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can alter the activity of enzymes or other proteins. Additionally, its structure allows it to interact with cellular membranes, potentially disrupting normal cellular functions and leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand with applications in metal complexation.
4,4’-Dimethyl-2,2’-dipyridyl: A derivative of bipyridine with similar coordination properties.
Uniqueness
(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one is unique due to its combination of a phenyl group, a pyridine ring, and a cyclohexa-2,4-dien-1-one moiety. This structure provides it with distinct chemical and biological properties that are not observed in simpler bipyridine or phenanthroline derivatives.
Properties
CAS No. |
918639-00-6 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-[[phenyl(pyridin-2-yl)methylidene]amino]phenol |
InChI |
InChI=1S/C18H14N2O/c21-17-12-5-4-10-15(17)20-18(14-8-2-1-3-9-14)16-11-6-7-13-19-16/h1-13,21H |
InChI Key |
LFISCJNHUMIHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)
![4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine](/img/structure/B15170136.png)
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)
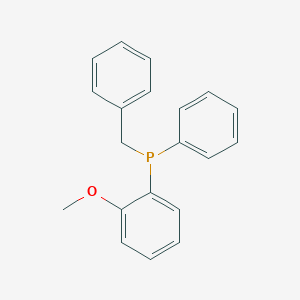
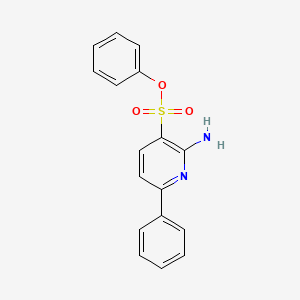
![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)
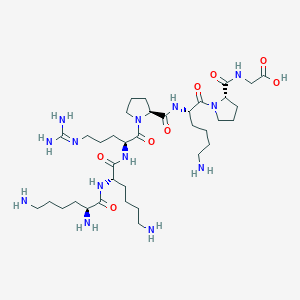
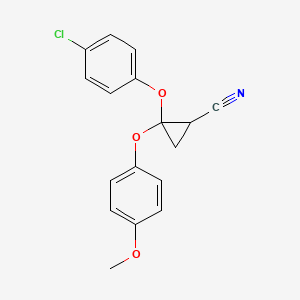
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
